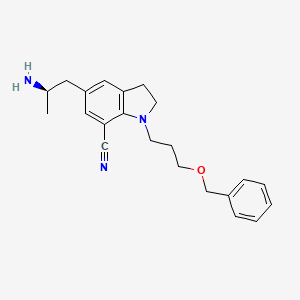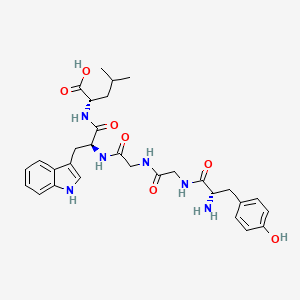
(2-Phenyl-1H-imidazol-4-yl)methanol
Übersicht
Beschreibung
“(2-Phenyl-1H-imidazol-4-yl)methanol” is a compound with the linear formula C10H10N2O . The title compound displays two predominant hydrogen-bonding interactions in the crystal structure .
Synthesis Analysis
Imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1H-imidazol-4-yl)methanol” involves hydrogen-bonding interactions in the crystal structure . The first interaction is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second interaction is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .
Physical And Chemical Properties Analysis
“(2-Phenyl-1H-imidazol-4-yl)methanol” has a molecular weight of 174.2 and a linear formula of C10H10N2O . It is a solid at room temperature and has a melting point of 144-146°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives: Imidazole derivatives like (1-Methyl-1H-imidazol-2-yl) methanol derivatives were synthesized from carbonyl compounds using methods involving organometallic reagents or sodium borohydride. Such derivatives can act as masked forms of carbonyl groups or synthons of these groups, indicating a potential for diverse chemical synthesis applications (Ohta et al., 1987).
Applications in Material Science
- Corrosion Inhibition: Imidazole-based molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), have been used for corrosion inhibition of carbon steel in acidic medium. Experimental and molecular modelling approaches showed these molecules significantly increase corrosion inhibition efficiency, demonstrating their value in material protection (Costa et al., 2021).
Applications in Ligand Synthesis
- Biomimetic Chelating Ligands: A compound related to (2-Phenyl-1H-imidazol-4-yl)methanol, namely (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was synthesized and identified as a potential precursor for biomimetic chelating ligands. This highlights its use in creating complex molecules that mimic biological systems (Gaynor et al., 2023).
Applications in Analytical Chemistry
- Fluorescent Probes: Certain imidazole derivatives, closely related to (2-Phenyl-1H-imidazol-4-yl)methanol, have been utilized in the synthesis of fluorescent probes. These compounds showed strong fluorescence upon coordination with Zn2+, indicating potential applications in analytical chemistry for metal ion detection (Zheng, 2012).
Applications in Polymer Chemistry
- Polymer Synthesis: Novel poly(amide-ether)s bearing imidazole pendants, synthesized using compounds related to (2-Phenyl-1H-imidazol-4-yl)methanol, were investigated for their physical and optical properties. These polymers exhibited fluorescence emission, thermal stability, and were electrically conductive, suggesting their utility in advanced material applications (Ghaemy et al., 2013).
Safety And Hazards
“(2-Phenyl-1H-imidazol-4-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRBEFVMJHQWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435236 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1H-imidazol-4-yl)methanol | |
CAS RN |
43002-54-6 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

